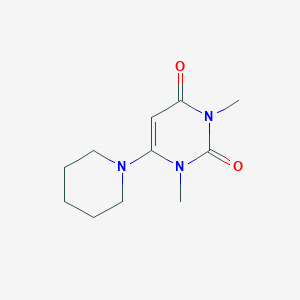
6-Chloro-4,5-difluoro-3H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Acid-Base and Anion Binding Properties
The tetrafluorination of structurally related compounds, including 1,3-benzodiazole, significantly impacts their acid-base properties and capacity for σ-hole interactions. For instance, the tetrafluorinated derivative of 1,3-benzodiazole (compound 4) has been found to bind anions such as Cl- through the formation of hydrogen bonds, demonstrating the potential for designing new anion receptors with selenadiazole-diazole/triazole hybrids as a target (Parman et al., 2021).
Synthesis and Functionalization
4-Chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a 5-aza-derivative of 2,2-difluorobenzodioxole, has been synthesized from simple and cost-effective materials. This compound, with a chlorine atom in position 4, is suitable for further functionalization through cross-coupling reactions (Catalani, Paio, & Perugini, 2010).
Antiviral Evaluation
2-Chloro-5,6-difluorobenzimidazole and its derivatives have been synthesized and evaluated for potential use against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Although these compounds show some antiviral activity, there is not a significant separation from their cytotoxicity (Zou, Drach, & Townsend, 1997).
Nonlinear Optical Chromophores
1,3-Benzothiazoles with substituted benzothiazole rings have been synthesized and characterized as nonlinear optical chromophores. These compounds demonstrate potential for device applications due to their good nonlinearity and thermal stability (Costa, Batista, Cardoso, Belsley, & Raposo, 2006).
properties
IUPAC Name |
6-chloro-4,5-difluoro-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2N2/c8-3-1-4-7(12-2-11-4)6(10)5(3)9/h1-2H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGXENBDHSXUGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)F)F)N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide](/img/structure/B2412671.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2412676.png)
![1-[(4-chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2412677.png)

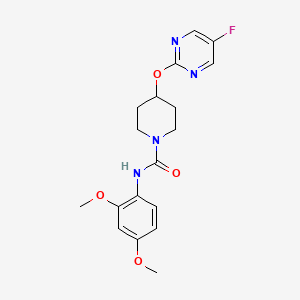

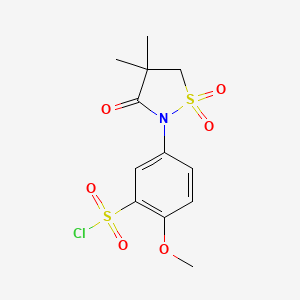
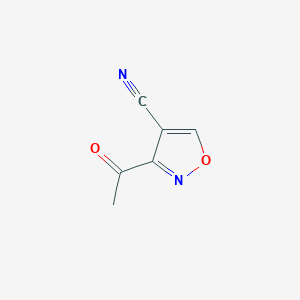
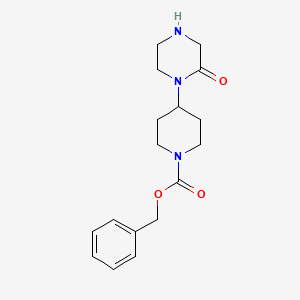
![(4-(Cyclopropanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2412689.png)
![(Z)-2-methoxyethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2412690.png)
![1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2412691.png)
![N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide](/img/structure/B2412692.png)
